N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with a 4-chlorobenzyl substituent, a sulfone (5,5-dioxido) group, and a thioacetamide linkage to a benzyl group. Its sulfone group enhances polarity and stability, while the thioether and acetamide moieties may influence molecular interactions or pharmacokinetics.
Properties
IUPAC Name |
N-benzyl-2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S2/c27-20-12-10-19(11-13-20)16-31-22-9-5-4-8-21(22)25-23(36(31,33)34)15-29-26(30-25)35-17-24(32)28-14-18-6-2-1-3-7-18/h1-13,15H,14,16-17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAFRHANWRWNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core. This core can be synthesized through the condensation of appropriate aromatic aldehydes with 2-aminobenzimidazole in the presence of a thio derivative under acidic conditions . The resulting intermediate is then subjected to further reactions to introduce the benzyl and chlorobenzyl groups, followed by the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity
- Recent studies have demonstrated that derivatives of benzyl compounds exhibit significant anticonvulsant properties. For instance, N-benzyl derivatives have been shown to outperform traditional anticonvulsants like phenobarbital in animal models, indicating their potential as new treatments for epilepsy .
-
Antimicrobial Properties
- Compounds similar to N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide have exhibited notable antibacterial and antifungal activities. Studies suggest that modifications in the benzyl moiety can enhance lipophilicity and thus improve antimicrobial efficacy .
- Cholinesterase Inhibition
Case Study 1: Anticonvulsant Efficacy
A study published in a peer-reviewed journal highlighted the effectiveness of N-benzyl derivatives in reducing seizure activity in rodent models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzyl ring significantly enhanced anticonvulsant effects. The most effective compound achieved an ED50 value lower than that of established treatments like phenytoin .
Case Study 2: Antimicrobial Activity
Another research effort focused on the synthesis of thiazine-based compounds similar to this compound. These compounds were tested against various bacterial strains, with results showing a correlation between lipophilicity and antimicrobial potency. The study concluded that structural modifications could lead to more effective antimicrobial agents .
Data Table: Comparative Pharmacological Activities
Mechanism of Action
The mechanism of action of N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues with Thiazolo-Pyrimidine Cores
describes compounds 11a and 11b , which share a thiazolo[3,2-a]pyrimidine core but lack sulfone groups. Key differences include:
- Substituents: Compound 11a: 2,4,6-trimethylbenzylidene group. Compound 11b: 4-cyanobenzylidene group. Target compound: 4-chlorobenzyl and sulfone groups.
- Synthesis : All three compounds use chloroacetic acid and aromatic aldehydes, but the target compound’s sulfone group necessitates additional oxidation steps.
- Physical Properties :
Benzothiazole-Based Thioacetamides
highlights N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) , which shares a thioacetamide linkage but features a benzothiazole core. Comparisons include:
- Functional Groups :
- 6d : Nitrobenzothiazole, thiadiazole, and phenylurea groups.
- Target: Benzo[c]pyrimidothiazin, 4-chlorobenzyl, and sulfone.
- Synthesis : Both compounds use coupling reactions (e.g., thiol-chloride interactions), but 6d employs K₂CO₃ in acetone , whereas the target compound’s synthesis likely involves sulfonation.
- Bioactivity : 6d exhibits VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and anti-proliferative activity against MCF-7 cells (IC₅₀ = 3.14 µM) . The target compound’s bioactivity remains uncharacterized, but its sulfone group may enhance target binding through dipole interactions.
Triazole-Thione Derivatives with Chlorobenzyl Groups
discusses a triazole-thione compound with 2-chlorobenzylidene groups. While structurally distinct, its chlorobenzyl moiety and hydrogen-bonding network (N–H···O/S) suggest parallels in solid-state interactions. The target compound’s 4-chlorobenzyl group may similarly influence crystal packing or solubility.
Indole-Acetamide Hybrids
’s N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-indol-3-yl)acetamide shares a chlorobenzoyl group and acetamide linkage. However, its indole and pyridine substituents confer distinct electronic properties compared to the target compound’s fused heterocycle .
Key Research Findings and Trends
Biological Activity
N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its synthesis, biological activity, and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from various benzothiazole derivatives. The process often includes the formation of thioamide and subsequent acetamide functionalities. The synthetic routes can vary based on the specific substituents introduced on the benzothiazole ring.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds in the same chemical class. For instance, derivatives of N-benzyl 2-amino acetamides have shown promising anticonvulsant activity in animal models with effective doses (ED50) ranging between 8.9 mg/kg to 21 mg/kg, surpassing traditional treatments like phenobarbital . The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance activity while electron-donating groups diminish it.
Antimicrobial Activity
Compounds structurally similar to this compound have been reported to exhibit moderate to significant antimicrobial activity. Specifically, compounds with higher lipophilicity demonstrated enhanced antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes. Inhibitors of these enzymes are crucial for treating conditions like Alzheimer’s disease. Related compounds showed varying degrees of inhibition with IC50 values indicating selective activity towards butyrylcholinesterase over acetylcholinesterase .
Study 1: Anticonvulsant Efficacy
A study focused on the anticonvulsant efficacy of N-benzyl derivatives demonstrated that specific substitutions at the benzyl position significantly influenced their activity. The most effective compound from this study had an ED50 comparable to phenytoin, suggesting potential for further development as a therapeutic agent for epilepsy .
Study 2: Antimicrobial Screening
Another investigation screened a series of benzothiazole derivatives against several microbial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Electron-Withdrawing Groups : Enhance biological activity.
- Substituent Positioning : The position of substituents on the benzyl ring significantly impacts efficacy.
| Substituent | Effect on Activity | Optimal Position |
|---|---|---|
| Electron-Withdrawing | Increases activity | Para position preferred |
| Electron-Donating | Decreases activity | Any position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
